3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, piperidine, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiophene and piperidine rings, followed by their functionalization and coupling.
Thiophene Functionalization: The thiophene ring is chlorinated at the 5-position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Piperidine Functionalization: The piperidine ring is synthesized and functionalized with a carbonyl group at the 4-position.
Coupling Reaction: The chlorinated thiophene and the functionalized piperidine are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Final Assembly: The pyridine moiety is introduced through a nucleophilic substitution reaction, followed by the formation of the final amide bond.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(5-bromothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
- 3-[1-(5-fluorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
Uniqueness
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c20-17-5-4-16(26-17)19(25)23-10-7-14(8-11-23)3-6-18(24)22-13-15-2-1-9-21-12-15/h1-2,4-5,9,12,14H,3,6-8,10-11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUUCDFIAKZZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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